![molecular formula C21H18ClN3O4S B2588854 Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-24-6](/img/structure/B2588854.png)
Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C21H18ClN3O4S . It has an average mass of 443.903 Da and a monoisotopic mass of 443.070648 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. It is a reagent or reactant involved in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It is also a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of a pyrimidine ring attached to a phenyl ring via an ether linkage. The phenyl ring is further substituted with an amide group, which is attached to a chlorobenzoyl moiety .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It participates in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It also serves as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Aplicaciones Científicas De Investigación
Chiral Building Blocks in Pharmaceuticals
This compound serves as a chiral building block for the synthesis of pharmaceuticals. The optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE), derived from this compound, is crucial for creating chiral drugs . The stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ®-CHBE is of particular interest due to its application in developing drugs with specific enantiomeric purity.
Bioreduction Processes
The asymmetric bioreduction of COBE to ®-CHBE using recombinant Escherichia coli in a biocompatible solvent system is a significant application . This process highlights the compound’s role in facilitating biocatalysis, which is essential for producing high-yield chiral alcohols used in various pharmaceuticals.
Chemical Synthesis
In chemical synthesis, this compound is involved in reactions at the benzylic position, which are crucial for creating complex molecules . These reactions include free radical bromination, nucleophilic substitution, and oxidation, all of which are fundamental in organic synthesis and the production of various chemical products.
Industrial Applications
While specific industrial applications are not detailed in the search results, compounds like Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate often find use in the development of industrial catalysts, additives, or intermediates for larger scale chemical processes .
Medical Research
The compound’s versatility makes it a candidate for medical research, particularly in the development of new therapeutic agents. Its role in the synthesis of biologically active molecules could lead to advancements in drug discovery and the treatment of various diseases .
Nootropic Drugs
The pyrroline ring, which can be synthesized using this compound, is a part of nootropic drugs like piracetam. These substances are known for their psychoactive properties and are used to enhance cognitive function .
Propiedades
IUPAC Name |
ethyl 4-[3-[(3-chlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-3-28-20(27)17-12-23-21(30-2)25-19(17)29-16-9-5-8-15(11-16)24-18(26)13-6-4-7-14(22)10-13/h4-12H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYMUWDYMZSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588771.png)
![2-(benzylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2588774.png)
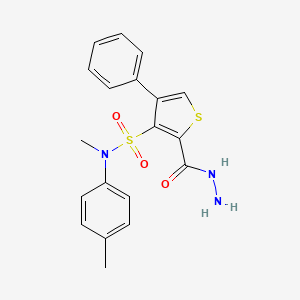
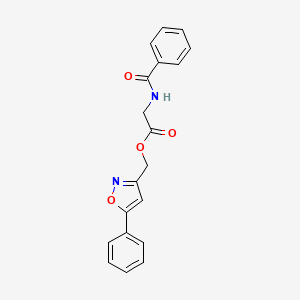
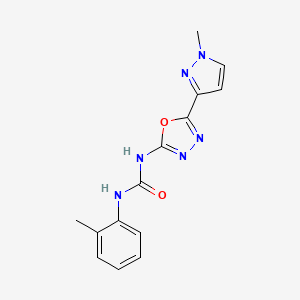
![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)


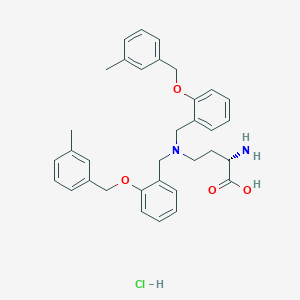

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)
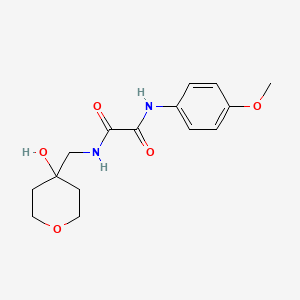
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)